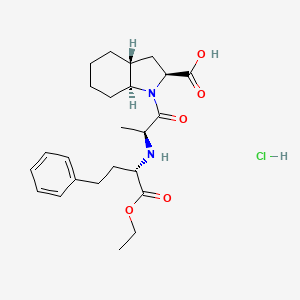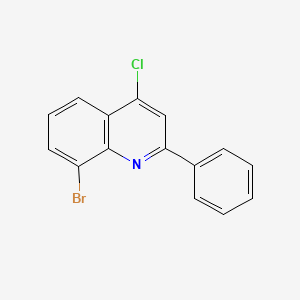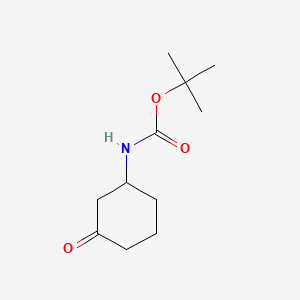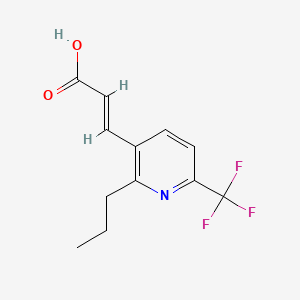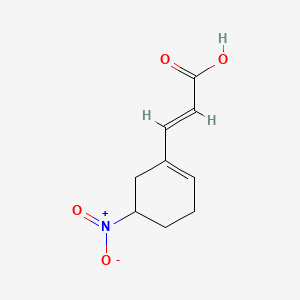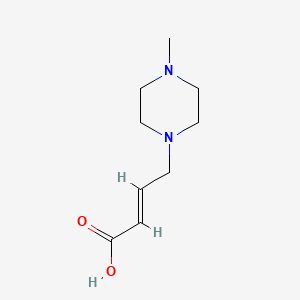
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid is a useful research compound. Its molecular formula is C38H33NO4S and its molecular weight is 599.745. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Characterization and Bioimaging
The derivative compounds of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid have been studied for their photophysical properties. One study explored the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative. The compound demonstrated high fluorescence quantum yield and strong aggregation in water, making it a potential candidate for integrin imaging and biomedical analysis (Morales et al., 2010).
Solid-Phase Synthesis
Another research focus is the preparation of N-Fmoc-protected β2-homoamino acids, including the use of this compound derivatives. These compounds have been used in the solid-phase synthesis of β-peptides. The method has proven suitable for large-scale preparation, contributing significantly to peptide-based drug discovery (Šebesta & Seebach, 2003).
Fluorescence Labeling
Fluorene derivatives, structurally related to this compound, have been developed as novel fluorophores. These compounds exhibit strong fluorescence and stability in a wide pH range, marking their potential as fluorescent labeling reagents in biomedical analysis (Hirano et al., 2004).
Self-Assembled Structures
The self-assembling properties of Fmoc modified aliphatic amino acids, including derivatives of this compound, have been studied. These compounds demonstrate the ability to form intricate self-assembled structures with potential applications in material science and nanotechnology (Gour et al., 2021).
Enzyme-Activated Surfactants
Research has been conducted on using N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions under controlled conditions, indicating potential in the field of nanotechnology (Cousins et al., 2009).
Mechanism of Action
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid, also known as Fmoc-N-Me-L-Cys(Trt)-OH, is a complex organic compound. It’s important to note that this compound is primarily used in the field of peptide synthesis .
Target of Action
The primary target of Fmoc-N-Me-L-Cys(Trt)-OH is the peptide chain in a peptide synthesis process. It is used to protect the amino group of cysteine (Cys) during the synthesis .
Mode of Action
Fmoc-N-Me-L-Cys(Trt)-OH acts as a protective group for the amino acid cysteine in peptide synthesis. The Fmoc group protects the amino group, and the Trt group protects the thiol group of cysteine. These protections are necessary to prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the sequential addition of amino acids in a controlled manner, enabling the creation of specific peptide sequences .
Pharmacokinetics
Its bioavailability is more relevant in the context of its efficiency in peptide bond formation during synthesis .
Result of Action
The use of Fmoc-N-Me-L-Cys(Trt)-OH in peptide synthesis results in the successful incorporation of the amino acid cysteine into the growing peptide chain with its functional groups protected. After the synthesis is complete, the protective groups can be removed to reveal the functional cysteine residue .
Action Environment
The action of Fmoc-N-Me-L-Cys(Trt)-OH is influenced by the environment in which the peptide synthesis takes place. Factors such as temperature, solvent, and pH can affect the efficiency of the protection and deprotection reactions .
properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-DHUJRADRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



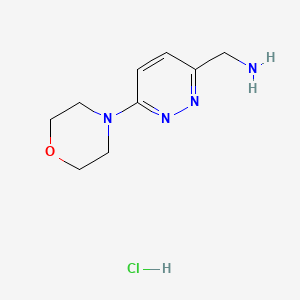

![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B591794.png)
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)
